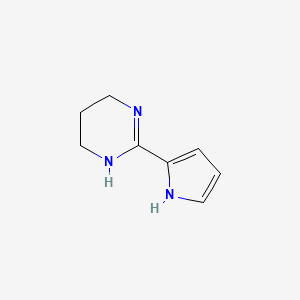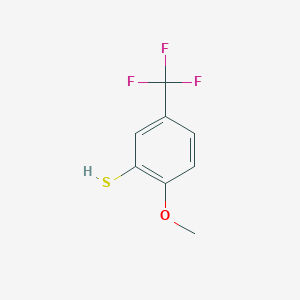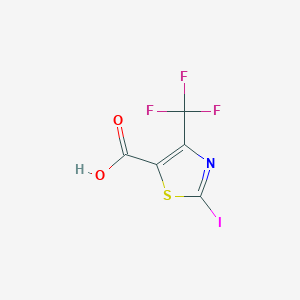
2-Iodo-4-(trifluoromethyl)thiazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Iodo-4-(trifluoromethyl)thiazole-5-carboxylic acid is a heterocyclic compound containing sulfur, nitrogen, iodine, and fluorine atoms It is a derivative of thiazole, a five-membered ring structure with both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-(trifluoromethyl)thiazole-5-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a thiourea derivative with an α-haloketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Iodo-4-(trifluoromethyl)thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution Products: Derivatives with various functional groups replacing the iodine atom.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiazolidines.
Coupling Products: Biaryl compounds.
科学研究应用
2-Iodo-4-(trifluoromethyl)thiazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.
Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and liquid crystals.
Agricultural Chemistry: It is used in the synthesis of agrochemicals, including herbicides and insecticides.
Biological Research: The compound is used as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
作用机制
The mechanism of action of 2-Iodo-4-(trifluoromethyl)thiazole-5-carboxylic acid depends on its specific application:
Medicinal Chemistry: The compound may interact with biological targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific biochemical pathways.
Material Science: The compound’s electronic properties, such as electron affinity and conductivity, are exploited in the design of electronic devices.
Agricultural Chemistry: The compound may act as an inhibitor of specific enzymes in pests or weeds, leading to their death or growth inhibition.
相似化合物的比较
2-Iodo-4-(trifluoromethyl)thiazole-5-carboxylic acid can be compared with other thiazole derivatives:
2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid: Similar structure but with a methyl group instead of an iodine atom. It may have different reactivity and biological activity.
2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid: Contains an amino group instead of an iodine atom, leading to different chemical properties and applications.
2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid: Contains a chlorine atom instead of an iodine atom, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its combination of the iodine and trifluoromethyl groups, which impart distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science.
属性
分子式 |
C5HF3INO2S |
|---|---|
分子量 |
323.03 g/mol |
IUPAC 名称 |
2-iodo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C5HF3INO2S/c6-5(7,8)2-1(3(11)12)13-4(9)10-2/h(H,11,12) |
InChI 键 |
CCVGIZNDXHPUKD-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(N=C(S1)I)C(F)(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


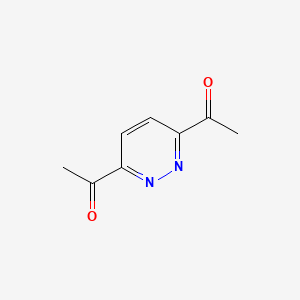
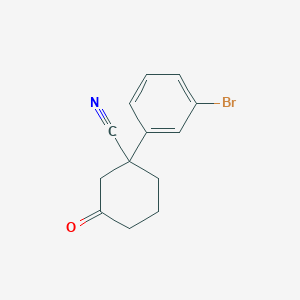
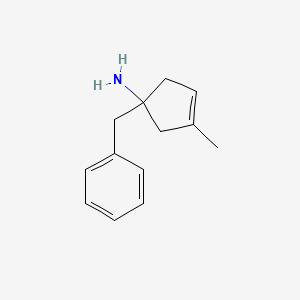
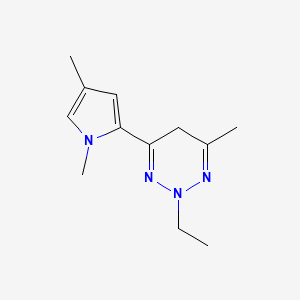
![11B-Benzyl-9-hydroxy-5,6,7,11B-tetrahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one](/img/structure/B13097292.png)
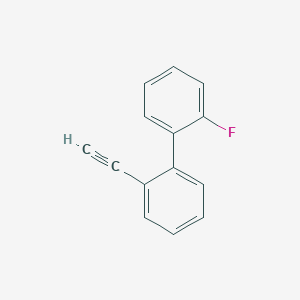
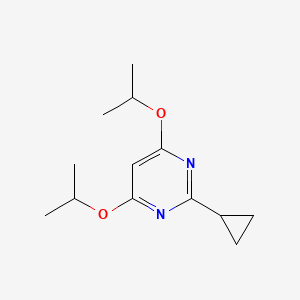
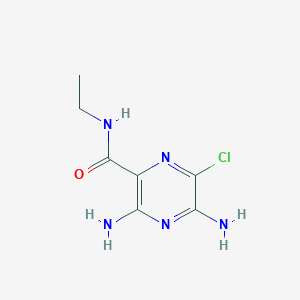
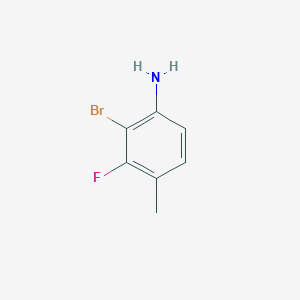
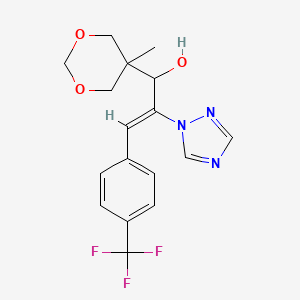
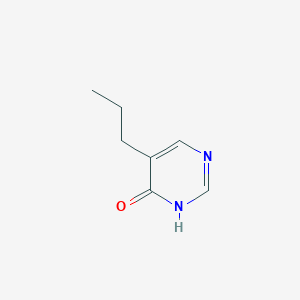
![(3AS,8aR)-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-olsulfate](/img/structure/B13097350.png)
